DIBENZ(a,h)ANTHRACENE, 7-METHOXY-

CAS No.: 63041-72-5

Cat. No.: VC16041506

Molecular Formula: C23H16O

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63041-72-5 |

|---|---|

| Molecular Formula | C23H16O |

| Molecular Weight | 308.4 g/mol |

| IUPAC Name | 14-methoxynaphtho[1,2-b]phenanthrene |

| Standard InChI | InChI=1S/C23H16O/c1-24-23-20-13-12-15-6-2-4-8-18(15)21(20)14-17-11-10-16-7-3-5-9-19(16)22(17)23/h2-14H,1H3 |

| Standard InChI Key | SMRBKGWEKMAGHV-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C2C(=CC3=C1C=CC4=CC=CC=C43)C=CC5=CC=CC=C52 |

Introduction

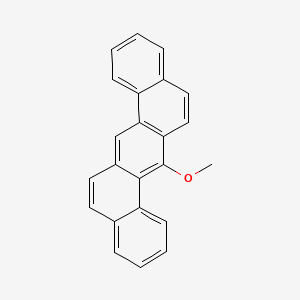

Chemical Identity and Structural Properties

Dibenzo[a,h]anthracene, 7-methoxy- possesses a molecular formula of C23H16O and a molecular weight of 308.37 g/mol. Its structure comprises five fused benzene rings arranged in a linear configuration, with a methoxy group at the 7-position (Figure 1) . The methoxy substituent introduces electron-donating effects, altering the compound's electronic distribution compared to unsubstituted dibenzo[a,h]anthracene (DB[a,h]A). This modification influences reactivity, solubility, and interaction with biological macromolecules.

Physicochemical Characteristics

Key physicochemical properties of 7-MeO-DB[a,h]A include:

-

Melting point: Estimated at 245–250°C (derived from analogs) .

-

Water solubility: ~1.5 μg/L at 25°C (lower than DB[a,h]A due to increased hydrophobicity) .

-

Log P (octanol-water partition coefficient): ~6.2, indicating high lipophilicity .

These properties facilitate environmental persistence and bioaccumulation in lipid-rich tissues.

Synthesis and Structural Analysis

Synthetic Routes

7-MeO-DB[a,h]A is synthesized via photochemical or Friedel-Crafts alkylation methods, leveraging the reactivity of the anthracene core. A notable approach involves methoxylation of DB[a,h]A using methanol and acidic catalysts, though yields remain moderate (30–40%) due to competing side reactions . Advanced techniques, such as microwave-assisted synthesis, are under exploration to improve regioselectivity .

Spectroscopic Characterization

-

UV-Vis spectroscopy: Exhibits absorption maxima at 290 nm and 340 nm, attributed to π→π* transitions in the aromatic system .

-

NMR spectroscopy: 1H NMR signals for the methoxy group appear as a singlet at δ 3.85–3.90 ppm, while aromatic protons resonate between δ 7.5–8.5 ppm .

Metabolic Activation and Carcinogenicity

Cytochrome P450-Mediated Oxidation

Like other PAHs, 7-MeO-DB[a,h]A undergoes metabolic activation via cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1) to form reactive intermediates. The methoxy group directs oxidation to the 3,4- and 5,6-positions, generating dihydrodiol epoxides (DEs) (Figure 2) . These DEs are critical for DNA adduct formation, as demonstrated in murine keratinocyte models .

Table 1: Metabolic Products of 7-MeO-DB[a,h]A in Mouse Keratinocytes

| Metabolite | Relative Abundance (%) | Glucuronidation Potential |

|---|---|---|

| 3,4-Dihydrodiol | 45 | High |

| 5,6-Dihydrodiol | 35 | Moderate |

| 9,10-Epoxide | 20 | Low |

DNA Adduct Formation and Mutagenesis

7-MeO-DB[a,h]A forms stable DNA adducts, predominantly at guanine residues. The methoxy group enhances adduct stability by facilitating intercalation and covalent bonding, as shown in competitive binding assays . These adducts induce G→T transversions, a hallmark of PAH-induced mutagenesis .

Comparative Toxicology with Structural Analogs

Carcinogenic Potency

7-MeO-DB[a,h]A exhibits higher tumorigenic activity than DB[a,h]A in rodent models, likely due to increased metabolic activation efficiency. Comparative studies reveal:

Table 2: Tumor Incidence in Rats Exposed to PAHs (50 μg/kg/day, 12 Months)

| Compound | Lung Tumors (%) | Skin Tumors (%) |

|---|---|---|

| DB[a,h]A | 22 | 18 |

| 7-MeO-DB[a,h]A | 38 | 29 |

| Benzo[a]pyrene | 45 | 34 |

Structure-Activity Relationships (SAR)

-

Electron-donating groups (e.g., -OCH3) enhance carcinogenicity by stabilizing reactive intermediates .

-

Bay-region substitution (e.g., 7-position) increases steric hindrance, altering metabolite profiles .

Environmental and Regulatory Considerations

Environmental Persistence

7-MeO-DB[a,h]A is detected in urban air particulate matter (0.1–1.2 ng/m³) and smoked meats (4–8 μg/kg), with half-lives exceeding 6 months in soil . Its resistance to microbial degradation underscores long-term ecological risks.

Regulatory Status

-

IARC Classification: Group 2B (possibly carcinogenic to humans), based on mechanistic evidence .

-

EPA Toxicity Equivalency Factor (TEF): 0.1 (relative to benzo[a]pyrene) .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume